4-chloro-N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
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Overview
Description
4-chloro-N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a chlorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Attachment of the Benzamide Group: The benzamide group can be introduced through an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) and bases (e.g., triethylamine) to facilitate the formation of the amide bond.
Chlorination: The chlorination of the aromatic ring can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the dimethylphenyl group. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated aromatic ring is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones from the thiazole ring.
Reduction: Conversion of the benzamide to a benzylamine derivative.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on the interaction of these derivatives with biological targets.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features might be optimized to enhance its pharmacological properties, such as binding affinity and selectivity for specific targets.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole ring and benzamide group could play crucial roles in binding to the target, while the chlorinated aromatic ring might enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide: can be compared to other thiazole-containing compounds, such as thiazole-based antibiotics or thiazole-derived anticancer agents.
Benzamide derivatives: Compounds like 4-chlorobenzamide or N-(4-chlorophenyl)benzamide share structural similarities and can be used to highlight the unique properties of the target compound.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a thiazole ring and a benzamide group makes it a versatile scaffold for further modification and application in various fields.
Properties
IUPAC Name |
4-chloro-N-[4-[2-(3,4-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c1-12-3-8-16(9-13(12)2)22-18(25)10-17-11-27-20(23-17)24-19(26)14-4-6-15(21)7-5-14/h3-9,11H,10H2,1-2H3,(H,22,25)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDMFJZBIDOYRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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